![molecular formula C28H27NO4 B3019017 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923164-91-4](/img/structure/B3019017.png)
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a derivative of benzamide, which is a class of compounds known for their biological activities. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, including as antagonists for various receptors. The tert-butyl group attached to the benzamide moiety can influence the compound's physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, tert-butyl nitrite (TBN) has been used as a reagent for the synthesis of benzocoumarins from ortho-aryl-N-methoxyamides, which could be a potential route for synthesizing the chromen-6-yl moiety of the target compound . Additionally, the synthesis of related compounds has been explored through microwave-assisted methods, which offer high yields and rapid synthesis, suggesting a possible synthetic route for the target compound . The synthesis of polyamides derived from 4-tert-butylcatechol also provides insight into the manipulation of tert-butyl groups in complex organic molecules .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of the tert-butyl group can affect the molecule's conformation and, consequently, its interaction with biological targets. Molecular docking studies have been performed on similar compounds to understand their interaction with biological enzymes, such as dihydropteroate synthetase (DHPS) in bacteria, which could be indicative of the target compound's potential interactions .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nitrosation, hydrolysis, and coupling reactions. The use of tert-butyl nitrite as a reagent for the synthesis of N-nitrosoamide from N-alkyl amides indicates the reactivity of the amide group in the presence of tert-butyl groups . The systematic exploration of structure-activity relationships (SAR) in benzamide derivatives also sheds light on the chemical modifications that can enhance or reduce biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and reactivity, are influenced by their molecular structure. The presence of tert-butyl groups can enhance the solubility and thermal stability of these compounds, as observed in the synthesis of polyamides with tert-butyl groups . The SAR study of benzamide derivatives also provides information on the stability of these compounds, which is essential for their potential therapeutic use .
Aplicaciones Científicas De Investigación
Synthesis and Properties of Polyamides
Researchers synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units using a compound related to "4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide" through aromatic nucleophilic substitution reactions. These polyamides showed noncrystallinity, excellent solubility in polar solvents, and high thermal stability, making them suitable for producing transparent, flexible, and tough films with potential applications in various industries (Hsiao, Yang, & Chen, 2000).
Nucleophilic Substitutions and Radical Reactions
Another study focused on the versatility of tert-butyl phenylazocarboxylates, similar in structure to the compound , in synthetic organic chemistry. These compounds underwent smooth nucleophilic substitutions and radical reactions, highlighting their potential as building blocks for developing new chemical entities. This versatility can be crucial in designing synthetic pathways for complex molecules in medicinal chemistry and materials science (Jasch, Höfling, & Heinrich, 2012).
Ligands for Asymmetric Catalysis
The synthesis of rigid P-chiral phosphine ligands incorporating tert-butyl groups demonstrated their effectiveness in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This study indicates the potential of incorporating "this compound" or related structures as ligands or functional groups in catalysts, potentially enhancing the selectivity and efficiency of chemical reactions (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Organogels and Aggregates
Perylenetetracarboxylic diimide (PDI) compounds with tert-butyl groups were investigated for their ability to form fluorescent gels, showing potential applications in the development of organogels based on their J- and H-type aggregates. The study's findings could lead to novel applications in materials science, particularly in creating materials with specific optical properties (Wu, Xue, Shi, Chen, & Li, 2011).
Genotoxicity Studies
In a different context, compounds with tert-butyl groups were evaluated for their genotoxic effects on human lymphocytes. Although the specific compound was not tested, this study underscores the importance of understanding the biological effects of chemically similar compounds, which could be relevant in assessing the safety of new chemical entities (Chen, Hseu, Liang, Kuo, & Chen, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-5-32-22-13-8-18(9-14-22)26-17-24(30)23-16-21(12-15-25(23)33-26)29-27(31)19-6-10-20(11-7-19)28(2,3)4/h6-17H,5H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNYINZFXGLCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

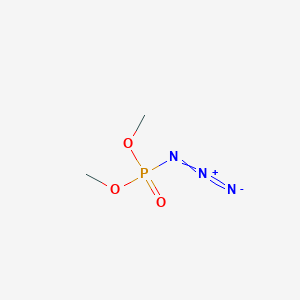
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B3018936.png)
![3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3018939.png)
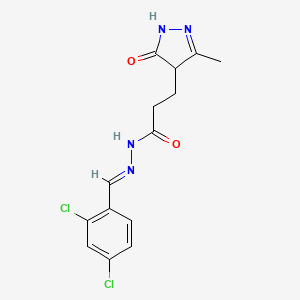
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)acetamide](/img/structure/B3018942.png)
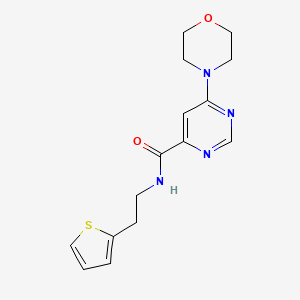
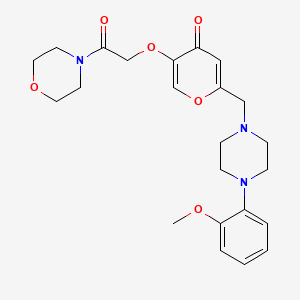
![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3018945.png)
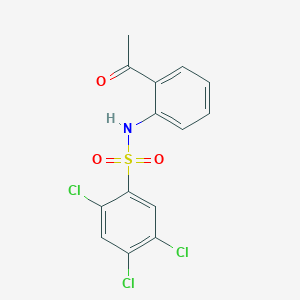

methanone](/img/structure/B3018949.png)
![Methyl (1R,5S,6R)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B3018950.png)
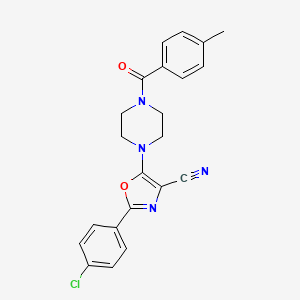
![8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3018952.png)